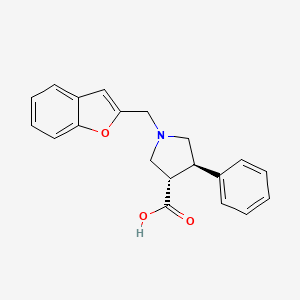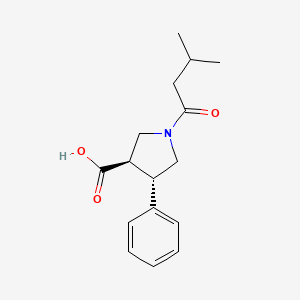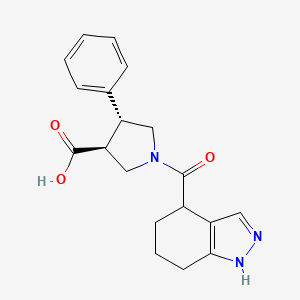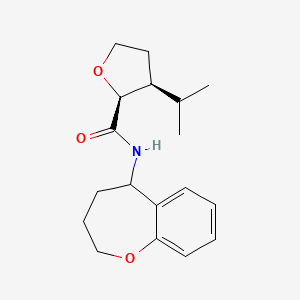![molecular formula C18H20N4O2 B7338635 N-[(1R,3S)-3-carbamoylcyclopentyl]-4-(6-methylpyridazin-3-yl)benzamide](/img/structure/B7338635.png)
N-[(1R,3S)-3-carbamoylcyclopentyl]-4-(6-methylpyridazin-3-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(1R,3S)-3-carbamoylcyclopentyl]-4-(6-methylpyridazin-3-yl)benzamide, commonly known as MK-4827, is a small molecule inhibitor of poly(ADP-ribose) polymerase (PARP) enzymes. PARP enzymes play a crucial role in DNA repair mechanisms, and their inhibition has shown promising results in cancer therapy.
作用機序
N-[(1R,3S)-3-carbamoylcyclopentyl]-4-(6-methylpyridazin-3-yl)benzamide enzymes play a crucial role in DNA repair mechanisms, particularly in the repair of single-strand DNA breaks. Inhibition of this compound enzymes leads to the accumulation of DNA damage, which ultimately results in cell death. MK-4827 selectively inhibits this compound-1 and this compound-2 enzymes, which are overexpressed in cancer cells.
Biochemical and Physiological Effects:
MK-4827 has been shown to induce DNA damage and inhibit DNA repair mechanisms in cancer cells, leading to cell death. It has also been shown to enhance the efficacy of chemotherapy and radiation therapy. However, its off-target effects on other this compound enzymes and potential toxicity in normal cells are still under investigation.
実験室実験の利点と制限
MK-4827 is a potent and selective inhibitor of N-[(1R,3S)-3-carbamoylcyclopentyl]-4-(6-methylpyridazin-3-yl)benzamide-1 and this compound-2 enzymes, making it a valuable tool for studying the role of this compound enzymes in DNA repair mechanisms. However, its off-target effects on other this compound enzymes and potential toxicity in normal cells should be taken into consideration while designing experiments.
将来の方向性
1. Combination therapy: MK-4827 has shown promising results in combination with chemotherapy and radiation therapy. Further studies are needed to determine optimal combination regimens.
2. Biomarker identification: Biomarkers that predict response to N-[(1R,3S)-3-carbamoylcyclopentyl]-4-(6-methylpyridazin-3-yl)benzamide inhibitors, including MK-4827, need to be identified to improve patient selection and treatment outcomes.
3. Resistance mechanisms: Resistance to this compound inhibitors, including MK-4827, is a major challenge in cancer therapy. Further studies are needed to identify and overcome resistance mechanisms.
4. Development of next-generation this compound inhibitors: The development of next-generation this compound inhibitors with improved efficacy and safety profiles is an active area of research.
In conclusion, MK-4827 is a promising small molecule inhibitor of this compound enzymes, with potential applications in cancer therapy. Its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments, and future directions have been discussed in this paper. Further studies are needed to fully understand its therapeutic potential and optimize its clinical use.
合成法
MK-4827 was synthesized using a multi-step process involving the reaction of 3-bromo-6-methylpyridazine with 1-cyclopentyl-3-aminocarbonylpyrrolidine, followed by coupling with 4-aminobenzamide. The final product was obtained through purification and crystallization techniques.
科学的研究の応用
MK-4827 has been extensively studied for its potential in cancer therapy. It has shown promising results in preclinical studies, particularly in the treatment of BRCA-mutated ovarian and breast cancers. Clinical trials have also demonstrated its efficacy in combination with chemotherapy and radiation therapy.
特性
IUPAC Name |
N-[(1R,3S)-3-carbamoylcyclopentyl]-4-(6-methylpyridazin-3-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O2/c1-11-2-9-16(22-21-11)12-3-5-13(6-4-12)18(24)20-15-8-7-14(10-15)17(19)23/h2-6,9,14-15H,7-8,10H2,1H3,(H2,19,23)(H,20,24)/t14-,15+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOMZWXDTESOIEE-LSDHHAIUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)C2=CC=C(C=C2)C(=O)NC3CCC(C3)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NN=C(C=C1)C2=CC=C(C=C2)C(=O)N[C@@H]3CC[C@@H](C3)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![(3S)-N-[1-(2-methylpropyl)pyrazol-4-yl]-3-phenoxypyrrolidine-1-carboxamide](/img/structure/B7338554.png)
![3-[[[(1S,2S)-2-phenylcyclopropyl]methylcarbamoylamino]methyl]benzoic acid](/img/structure/B7338562.png)
![2-[(2R,3R)-2-(3-fluorophenyl)-3-methylmorpholin-4-yl]-N-methyl-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B7338566.png)

![(3aR,7aS)-N-[1-(1-phenylethyl)pyrazol-4-yl]-3,3a,4,6,7,7a-hexahydro-2H-furo[3,2-c]pyridine-5-carboxamide](/img/structure/B7338586.png)


![2-[(3S,4S)-3-(dimethylsulfamoyl)-4-(trifluoromethyl)pyrrolidin-1-yl]pyridine-3-carboxylic acid](/img/structure/B7338606.png)
![(2S)-N-[(4-chloro-2-methoxyphenyl)methyl]-1-(cyclopropanecarbonyl)pyrrolidine-2-carboxamide](/img/structure/B7338618.png)

![(3S)-N-cyclopropyl-2-[(2-ethylpyrazol-3-yl)methyl]-3,4-dihydro-1H-isoquinoline-3-carboxamide](/img/structure/B7338634.png)
![5-fluoro-N-[(2S,3S)-2-(2-methylpyrazol-3-yl)oxolan-3-yl]-1-benzofuran-3-carboxamide](/img/structure/B7338645.png)
![[4-(dimethylamino)-7-methylpyrrolo[2,3-d]pyrimidin-6-yl]-[(3S)-3-phenoxypyrrolidin-1-yl]methanone](/img/structure/B7338651.png)
![(1-benzylcyclopropyl)-[(3R)-3-propan-2-yloxypyrrolidin-1-yl]methanone](/img/structure/B7338657.png)
